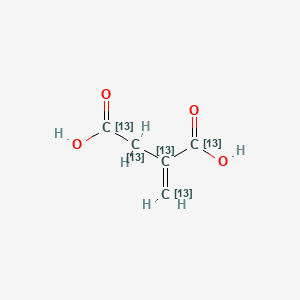
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid, also known as methylenesuccinic acid or itaconic acid, is a compound with the molecular formula C5H6O4. It is a derivative of butanedioic acid, where the carbon atoms are isotopically labeled with carbon-13.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the carbon atoms in the butanedioic acid structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. One common method involves the reaction of labeled acetic acid with formaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using labeled carbon sources. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 isotopes at the desired positions in the molecule. This can be achieved through continuous flow reactors and other advanced chemical engineering techniques .
化学反应分析
Types of Reactions
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the methylene group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid has several scientific research applications, including:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and other advanced materials
作用机制
The mechanism of action of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic processes by acting as a substrate for enzymes involved in the citric acid cycle. The labeled carbon atoms allow researchers to track its metabolic fate and understand its role in cellular functions .
相似化合物的比较
Similar Compounds
Succinic Acid: A similar compound with the formula C4H6O4, used in various industrial and biological applications.
Itaconic Acid: Another related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of 2-(113C)methylidene(1,2,3,4-13C4)butanedioic acid lies in its isotopic labeling, which makes it a valuable tool for scientific research. The incorporation of carbon-13 allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
属性
分子式 |
¹³C₅H₆O₄ |
|---|---|
分子量 |
135.06 |
同义词 |
2-Methylenebutanedioic Acid-13C5; 2-Methylenesuccinic Acid-13C5; 2-Propene-1,2-dicarboxylic Acid-13C5; 4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5; Methylenebutanedioic Acid-13C5; Methylenesuccinic Acid-13C5; NSC 3357-13C5; Propylenedicarboxylic Ac |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



